Butyric acid, 2-bornyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

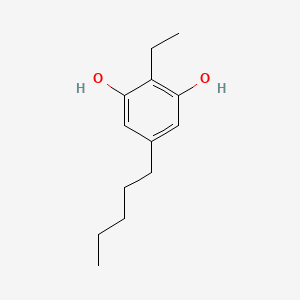

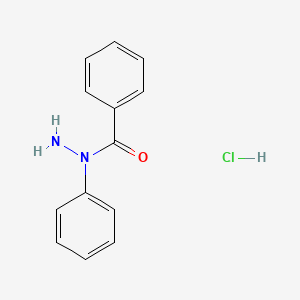

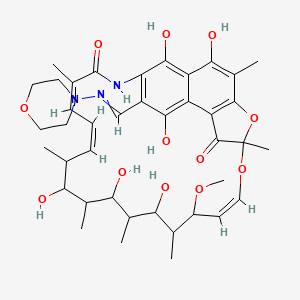

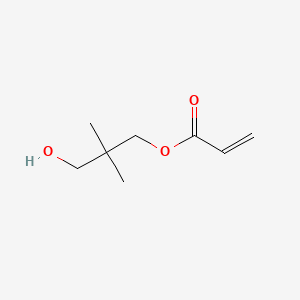

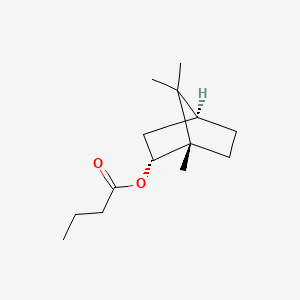

Bornyl butyrate, also known as butanoic acid, 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester, is an organic compound with the molecular formula C14H24O2. It is a monoterpenoid ester characterized by a pleasant, pine-like aroma. This compound is commonly used in the fragrance and flavor industries due to its aromatic properties .

Métodos De Preparación

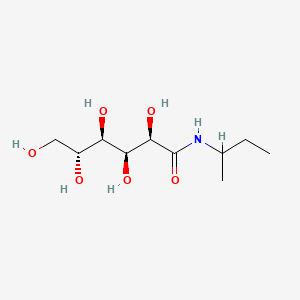

Synthetic Routes and Reaction Conditions: Bornyl butyrate is typically synthesized through the esterification of borneol with butyric acid. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The general reaction scheme is as follows:

Borneol+Butyric AcidAcid CatalystBornyl Butyrate+Water

Industrial Production Methods: In industrial settings, the production of bornyl butyrate often involves the use of continuous flow reactors to optimize yield and efficiency. Enzymatic catalysis using lipases has also been explored as a greener alternative to traditional acid catalysis, offering milder reaction conditions and higher selectivity .

Types of Reactions:

Hydrolysis: Bornyl butyrate can undergo hydrolysis in the presence of water and an acid or base catalyst, yielding borneol and butyric acid.

Oxidation: The borneol moiety in bornyl butyrate can be oxidized to camphor using oxidizing agents such as chromic acid or potassium permanganate.

Reduction: Reduction of bornyl butyrate is less common but can be achieved using reducing agents like lithium aluminum hydride to yield borneol.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, water, heat.

Oxidation: Chromic acid, potassium permanganate, heat.

Reduction: Lithium aluminum hydride, dry ether, low temperature.

Major Products:

Hydrolysis: Borneol and butyric acid.

Oxidation: Camphor.

Reduction: Borneol.

Aplicaciones Científicas De Investigación

Bornyl butyrate has a wide range of applications in scientific research:

Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.

Medicine: Explored for its use in drug delivery systems due to its biocompatibility and pleasant aroma.

Industry: Widely used in the fragrance and flavor industries to impart pine-like scents to products

Mecanismo De Acción

The primary mechanism of action of bornyl butyrate involves its interaction with olfactory receptors, which are responsible for detecting its characteristic pine-like aroma. In biological systems, it may exert antimicrobial effects by disrupting microbial cell membranes, although the exact molecular targets and pathways are still under investigation .

Comparación Con Compuestos Similares

Isobornyl butyrate: Similar structure but with different stereochemistry.

Bornyl acetate: Another ester of borneol, but with acetic acid instead of butyric acid.

Camphor: An oxidized derivative of borneol.

Uniqueness: Bornyl butyrate is unique due to its specific ester linkage with butyric acid, which imparts distinct olfactory properties compared to other esters of borneol. Its pleasant aroma and potential biological activities make it a valuable compound in various applications .

Propiedades

Número CAS |

85551-27-5 |

|---|---|

Fórmula molecular |

C14H24O2 |

Peso molecular |

224.34 g/mol |

Nombre IUPAC |

[(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] butanoate |

InChI |

InChI=1S/C14H24O2/c1-5-6-12(15)16-11-9-10-7-8-14(11,4)13(10,2)3/h10-11H,5-9H2,1-4H3/t10-,11+,14+/m0/s1 |

Clave InChI |

VIPNQHBVIDJXJE-MISXGVKJSA-N |

SMILES isomérico |

CCCC(=O)O[C@@H]1C[C@@H]2CC[C@]1(C2(C)C)C |

SMILES canónico |

CCCC(=O)OC1CC2CCC1(C2(C)C)C |

Densidad |

0.981-0.991 |

Descripción física |

Colourless liquid; Herbaceous aroma |

Solubilidad |

Soluble in oils; Slightly soluble in water Soluble (in ethanol) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.